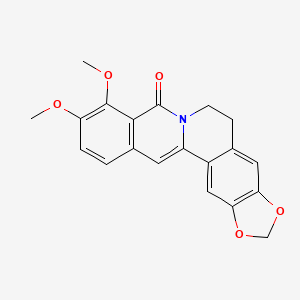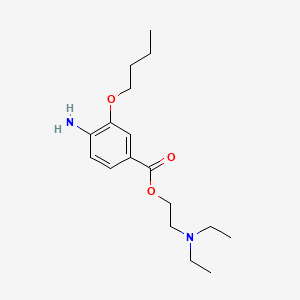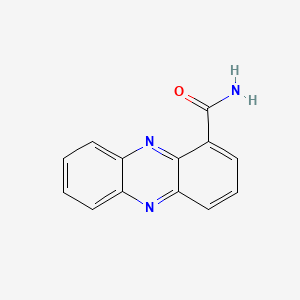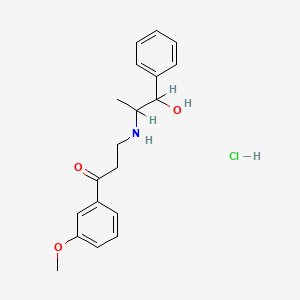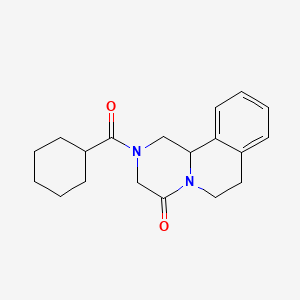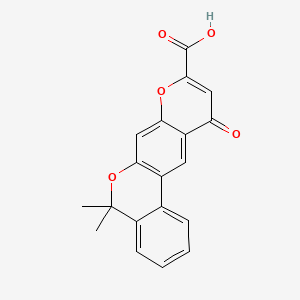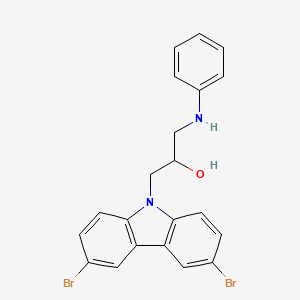
P7C3
描述
P7C3 is a complex organic compound with the molecular formula C23H22Br2N2O This compound is characterized by the presence of a carbazole moiety substituted with bromine atoms at positions 3 and 6, and a phenylamino-propan-2-ol group
科学研究应用
P7C3 has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
Target of Action
The primary targets of P7C3 are Nicotinamide Phosphoribosyltransferase (NAMPT) and Phosphoglycerate Kinase 1 (PGK1) . NAMPT is the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide (NAD), while PGK1 plays a crucial role in the glycolytic pathway .
Mode of Action
This compound exerts its effects by activating NAMPT, leading to an increase in intracellular levels of NAD . This activation enhances the survival of neurons and promotes neurogenesis . Additionally, this compound directly targets PGK1 at lysine and asparagine residues, leading to a decrease in the protein level and total intracellular kinase activity of PGK1 .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates glycolysis, central carbon metabolism, glutathione metabolism, and pyruvate metabolism . By targeting PGK1, this compound regulates aerobic glycolysis in glioma cells . Furthermore, this compound has been shown to stabilize NAD+/NADH metabolism, which is crucial for energy production and cellular homeostasis .
Pharmacokinetics
This compound is orally bioavailable and crosses the blood-brain barrier . It is non-toxic at doses several fold higher than the efficacious dose . These properties make this compound a promising candidate for therapeutic applications.
Result of Action
The activation of NAMPT by this compound results in neuroprotective and proneurogenic effects . It enhances the survival of neurons and promotes neurogenesis . The direct targeting of PGK1 leads to a decrease in the protein level and total intracellular kinase activity of PGK1, inhibiting the malignant growth of glioma in vitro and in vivo .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound has been shown to mitigate disease progression effectively in a broad range of preclinical models of disease related to impaired NAD+/NADH metabolism, including acute and chronic traumatic brain injury .
准备方法
The synthesis of P7C3 typically involves multi-step organic reactions. One common synthetic route includes the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the formation of the propan-2-ol moiety through a series of reactions involving phenylamine and appropriate reagents under controlled conditions .
the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the compound’s purity .
化学反应分析
P7C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Substitution: The bromine atoms in the carbazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
P7C3 can be compared with similar compounds such as:
1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol: This compound has similar structural features but includes methoxy groups, which may alter its chemical properties and reactivity.
1-(3,6-Dibromo-carbazol-9-yl)-3-(3,4-dimethyl-phenylamino)-propan-2-ol: The presence of methyl groups in this compound can influence its steric and electronic properties, making it distinct in terms of reactivity and applications.
属性
IUPAC Name |
1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Br2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHRERIIVOATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385472 | |
| Record name | 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301353-96-8 | |
| Record name | 3,6-Dibromo-α-[(phenylamino)methyl]-9H-carbazole-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301353-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P7C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P7C3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ZWJ3QXR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3)?
A1: this compound primarily acts by activating nicotinamide phosphoribosyltransferase (NAMPT) [, , , ]. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, responsible for converting nicotinamide to nicotinamide mononucleotide, a precursor to NAD+ [].
Q2: What are the downstream effects of NAMPT activation by this compound?
A2: this compound-mediated NAMPT activation leads to increased intracellular NAD+ levels [, , , , ]. This increase in NAD+ has been linked to several beneficial effects, including:
- Neuroprotection: this compound protects neurons from apoptosis in various models of neurodegenerative diseases and injury [, , , , , , , , , ].
- Enhanced Neurogenesis: this compound promotes the generation of new neurons in the hippocampus, a brain region crucial for learning and memory [, , , , , ].
- Improved Mitochondrial Function: this compound has been shown to protect mitochondria from damage and improve their function [].
- Reduced Neuroinflammation: this compound can suppress the activation of microglia and the production of pro-inflammatory factors [, , ].
- Blood-Brain Barrier Repair: this compound can promote the repair of the blood-brain barrier, a critical protective barrier for the brain [].
Q3: Does this compound exert neuroprotective effects through mechanisms other than NAMPT activation?
A3: While NAMPT activation is considered the primary mechanism, research suggests this compound may influence other pathways. For instance, in a study on retinal ganglion cells, this compound inhibited the phosphorylation of the mammalian target of rapamycin (mTOR) [], a protein kinase involved in various cellular processes including autophagy and inflammation.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H18Br2N2O, and its molecular weight is 474.18 g/mol.
Q5: Is there information available about the spectroscopic data of this compound?
A5: The provided research papers do not delve into the spectroscopic characterization of this compound. Further investigation in chemical databases or literature focusing on its synthesis and characterization would be required.
Q6: Has the material compatibility and stability of this compound been studied?
A6: The research provided focuses on the biological effects of this compound. Data regarding its material compatibility and stability under various conditions is limited in these studies.
Q7: How does modifying the structure of this compound affect its activity?
A7: Several this compound analogs have been synthesized and tested [, , ]. These studies show that even small structural modifications can significantly impact this compound's potency, neuroprotective efficacy, and pharmacological properties. For example:
- (-)-P7C3-S243 demonstrates improved drug-like properties, including oral bioavailability and metabolic stability, compared to the parent compound [, ].
- This compound-A20 exhibits higher potency and efficacy in blocking neuronal cell death compared to this compound [, , , , ].
Q8: What is known about the stability of this compound under various conditions?
A8: While the research mentions that this compound is stable in cell culture [], detailed studies on its stability under various storage conditions (temperature, light, humidity) or in different formulations are lacking in the provided papers.
Q9: Are there specific formulation strategies used to improve the stability, solubility, or bioavailability of this compound?
A9: The papers primarily focus on in vivo studies using intraperitoneal injections of this compound. Information regarding specific formulation approaches to enhance its delivery or stability is not extensively discussed.
Q10: What is the in vivo activity and efficacy of this compound?
A10: this compound has demonstrated neuroprotective effects in various animal models, including:
- Parkinson’s disease: this compound protects dopaminergic neurons in the substantia nigra [, ].
- Amyotrophic Lateral Sclerosis (ALS): this compound delays disease progression and protects motor neurons [].
- Traumatic Brain Injury (TBI): this compound reduces contusion volume, preserves neurons, and improves functional outcomes [, , , ].
- Age-related Cognitive Decline: this compound improves cognitive function in aged animals [].
Q11: Has this compound been tested in clinical trials?
A11: The provided research primarily focuses on preclinical studies. There is no mention of clinical trials involving this compound in these papers.
Q12: What cell-based assays have been used to study the effects of this compound?
A12: Several in vitro assays have been employed to investigate this compound, including:
- Primary neuronal cultures: To assess neuronal survival and protection from various insults [, , ].
- Neural stem cell cultures: To examine the effects of this compound on neurogenesis [, ].
- Microglial cultures: To study the anti-inflammatory effects of this compound [, ].
Q13: Are there specific strategies being explored for targeted delivery of this compound to the brain or other tissues?
A13: The provided research papers primarily utilize systemic administration of this compound. Targeted drug delivery approaches are not extensively discussed.
Q14: Have any biomarkers been identified to predict this compound efficacy or monitor treatment response?
A14: The research papers do not delve into the identification of specific biomarkers for this compound efficacy or treatment monitoring.
Q15: Has this compound been explored for applications outside of the nervous system?
A15: Yes. Recent studies suggest potential applications of this compound in:
- Diabetes: this compound has shown promise in ameliorating diabetes and improving skeletal muscle function [].
- Fatty Liver Disease: this compound has been shown to alleviate fatty liver in mouse models [].
- Bone Health: this compound can suppress bone loss and improve bone strength in a rat model of osteoporosis [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



